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Compound of Interest

Compound Name: Glycoside H2

Cat. No.: B14463249 Get Quote

A deep dive into the clinical data surrounding Glycoside H2 (Digoxin) reveals a complex risk-

benefit profile, with notable effects on mortality and hospitalization rates in patients with heart

failure and atrial fibrillation. This guide synthesizes findings from major meta-analyses and

clinical trials to provide a comprehensive overview for researchers, scientists, and drug

development professionals.

Recent meta-analyses of observational studies and randomized controlled trials have

scrutinized the long-standing use of Glycoside H2, a cardiac glycoside commonly known as

Digoxin. While the drug has been a cornerstone in managing heart conditions for decades,

contemporary analyses suggest a nuanced understanding of its efficacy and safety is crucial.

Performance Comparison: Mortality and
Hospitalization
The primary endpoints of interest in recent meta-analyses have been all-cause mortality and

hospitalization rates. The data consistently points towards an increased risk of mortality in

certain patient populations, while also suggesting a potential benefit in reducing hospital

admissions.

A meta-analysis of 19 studies, encompassing 326,426 patients, found that Digoxin use was

associated with a 21% increased relative risk of all-cause mortality in patients with congestive

heart failure (CHF) or atrial fibrillation (AF).[1][2] When broken down by condition, the risk was
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more pronounced in patients with AF, showing a 29% increase in mortality, while patients with

CHF saw a 14% increase.[1][2] An updated meta-analysis involving 825,061 patients confirmed

these findings, reporting a 17% increased relative risk of all-cause mortality with Digoxin use.[3]

However, when focusing on data from randomized controlled trials (RCTs), the picture becomes

more complex. One systematic review and meta-analysis found that in RCTs, Digoxin had a

neutral effect on all-cause mortality.[4][5] This discrepancy between observational studies and

RCTs suggests that prescription biases in observational studies may play a significant role in

the observed increased mortality risk.[4][5]

In contrast to the mortality data, multiple analyses have indicated a benefit of Digoxin in

reducing hospital admissions. A comprehensive systematic review found that across all study

types, Digoxin was associated with a small but significant reduction in all-cause hospital

admissions.[4][5] The landmark Digitalis Investigation Group (DIG) trial, a large randomized

controlled trial, showed that while Digoxin did not reduce overall mortality, it did significantly

reduce hospitalizations for worsening heart failure.[3][6]

The serum concentration of Digoxin appears to be a critical factor in its safety profile. A post-

hoc analysis of the DIG trial revealed that higher serum Digoxin concentrations (≥1.2 ng/mL)

were associated with increased mortality, whereas lower concentrations (0.5 to 0.8 ng/mL)

were associated with a lower mortality rate compared to placebo.[7][8]
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Outcome Measure Patient Population Key Finding Supporting Studies

All-Cause Mortality

Atrial Fibrillation &

Congestive Heart

Failure (Observational

Studies)

~21% increased risk
(Vamos et al., 2015)

[1][2]

All-Cause Mortality

Atrial Fibrillation

(Observational

Studies)

~29% increased risk
(Vamos et al., 2015)

[1][2]

All-Cause Mortality

Congestive Heart

Failure (Observational

Studies)

~14% increased risk
(Vamos et al., 2015)

[1][2]

All-Cause Mortality

Atrial Fibrillation &

Congestive Heart

Failure (Randomized

Controlled Trials)

Neutral effect (Ziff et al., 2015)[4][5]

Hospitalization

Atrial Fibrillation &

Congestive Heart

Failure

Reduction in all-cause

hospital admissions
(Ziff et al., 2015)[4][5]

Hospitalization

Heart Failure with

reduced Ejection

Fraction

Reduction in

hospitalizations for

worsening heart

failure

(The Digitalis

Investigation Group,

1997)[3][6]

Mortality vs. Serum

Level
Heart Failure

Increased mortality

with levels ≥1.2

ng/mL; Decreased

mortality with levels

0.5-0.8 ng/mL

(Rathore et al., 2003)

[7]

Mechanism of Action: Signaling Pathway
Glycoside H2 (Digoxin) exerts its therapeutic effect by inhibiting the sodium-potassium ATPase

(Na+/K+-ATPase) pump in cardiac myocytes. This inhibition leads to a cascade of events that

ultimately increases the force of myocardial contraction.
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Mechanism of action of Glycoside H2 (Digoxin).

Experimental Protocols
The following are summaries of the methodologies for key clinical trials cited in the meta-

analyses.

The Digitalis Investigation Group (DIG) Trial
Objective: To assess the effect of Digoxin on mortality and morbidity in patients with heart

failure.[9][10][11]

Study Design: A randomized, double-blind, placebo-controlled, multicenter, international trial.

[9]

Patient Population: 6,800 patients with clinical heart failure, in normal sinus rhythm, and with

a left ventricular ejection fraction of 45% or less.[9][11] An ancillary trial included 988 patients

with ejection fractions greater than 45%.[9]

Intervention: Patients were randomly assigned to receive either Digoxin or a placebo, in

addition to their existing therapy of diuretics and ACE inhibitors.[9] Doses of Digoxin or

placebo were administered based on age, sex, and renal function to achieve a target serum

concentration.[3]
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Primary Outcome: All-cause mortality.[3]

Secondary Outcomes: Cardiovascular mortality, mortality due to worsening heart failure, and

hospitalizations for any cause and for worsening heart failure.[3]

The PROVED (Prospective Randomized Study of
Ventricular Failure and the Efficacy of Digoxin) Trial

Objective: To determine the efficacy of Digoxin in patients with stable, mild to moderate

chronic heart failure.[12]

Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter

withdrawal trial.[12]

Patient Population: 88 patients with chronic, stable mild to moderate heart failure (NYHA

class II or III), left ventricular systolic dysfunction, and in normal sinus rhythm, who were

receiving long-term treatment with diuretics and Digoxin.[12][13]

Intervention: Patients were randomly assigned to either continue their Digoxin therapy or to

have it withdrawn and replaced with a placebo for 12 weeks.[12]

Primary Outcomes: Change in maximal exercise capacity, incidence of treatment failure, and

time to treatment failure.[13]

The RADIANCE (Randomized Assessment of Digoxin on
Inhibitors of the Angiotensin-Converting Enzyme) Study

Objective: To determine the role of Digoxin in patients with chronic heart failure who are also

receiving angiotensin-converting-enzyme (ACE) inhibitors.[14]

Study Design: A randomized, double-blind, placebo-controlled withdrawal trial.[14]

Patient Population: 178 patients with NYHA class II or III heart failure, left ventricular ejection

fractions of 35% or less, and in normal sinus rhythm, who were clinically stable while

receiving Digoxin, diuretics, and an ACE inhibitor.[14]
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Intervention: Patients were randomly assigned to either continue receiving Digoxin or to be

switched to a placebo for 12 weeks.[14]

Primary Outcome: Worsening heart failure requiring withdrawal from the study.[14]

Experimental Workflow: A Hypothetical Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial

investigating the efficacy and safety of a new cardiac glycoside compared to Glycoside H2
(Digoxin).
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Workflow for a hypothetical clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b14463249#meta-analysis-of-glycoside-
h2-research-papers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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